molecular formula C13H12O4 B8539228 5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one CAS No. 89239-98-5

5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one

Cat. No. B8539228
Key on ui cas rn: 89239-98-5
M. Wt: 232.23 g/mol
InChI Key: HBVCRQYKBPGRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511391

Procedure details

Diethyl malonate (17.34 g) was added to a solution of sodium metal (2.35 g) in anhydrous absolute ethanol (40 ml). 1-(3,4-methylenedioxyphenyl)-but-1-en-3-one (20 g) was added to the solution and the volume of ethanol was made up to 80 ml. The mixture was heated under reflux with stirring for 2-4 hr. An aqueous solution of potassium hydroxide (25.0 g in 120 ml of water) was added and the mixture was heated under reflux for a further 6 hours. Subsequently, the ethanol was distilled off and the aqueous residue was acidified with dilute hydrochloric acid. After cooling to room temperature, the mixture was extracted with ethyl acetate and the organic phase was washed consecutively with water and an aqueous 10% sodium hydroxide solution. The basic extract was acidified with dilute aqueous hydrochloric acid and the resulting solution was extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to give 3-hydroxy-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one as a crystalline solid, mp 181° C.
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[CH2:13]1[O:21][C:20]2[CH:19]=[CH:18][C:17]([CH:22]=[CH:23][C:24](=[O:26])[CH3:25])=[CH:16][C:15]=2[O:14]1.[OH-].[K+]>C(O)C>[OH:4][C:3]1[CH2:2][CH:22]([C:17]2[CH:18]=[CH:19][C:20]3[O:21][CH2:13][O:14][C:15]=3[CH:16]=2)[CH2:23][C:24](=[O:26])[CH:25]=1 |f:3.4,^1:11|

Inputs

Step One
Name
Quantity
17.34 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.35 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C=CC(C)=O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2-4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the ethanol was distilled off
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed consecutively with water
EXTRACTION
Type
EXTRACTION
Details
The basic extract
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
OC1=CC(CC(C1)C1=CC2=C(C=C1)OCO2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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